molecular formula C22H18N4O B4569969 N,N-bis(2-cyanoethyl)-2-phenyl-4-quinolinecarboxamide

N,N-bis(2-cyanoethyl)-2-phenyl-4-quinolinecarboxamide

Cat. No.: B4569969
M. Wt: 354.4 g/mol
InChI Key: HFFWUXMVZKHLDG-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H18N4O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14806121 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

The utility of certain quinoxaline derivatives, similar in structural complexity to N,N-bis(2-cyanoethyl)-2-phenyl-4-quinolinecarboxamide, has been demonstrated in catalysis. For instance, rhodium complexes of specific ligands have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, which is crucial for the preparation of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Polymer Science

Research in polymer science has led to the development of innovative materials. Hyperbranched aromatic polyamides containing diphenylquinoxaline units have been synthesized, showing unique properties such as room-temperature radical polymerization of bismaleimide, which is significant for creating thermosetting resin systems for high-temperature applications (Jong‐Beom Baek et al., 2003).

Material Properties and Applications

Further studies on polyamides incorporating quinoxaline moieties have highlighted their excellent thermal stability and solubility in polar aprotic solvents, indicating potential applications in high-performance materials (Vidyadhar B. Patil et al., 2011).

Fluorescence and Sensing Applications

Quinoxaline derivatives have also been explored for their fluorescent properties and potential in sensing applications. For example, the study of bisquinolinium pyridine-2,6-dicarboxamide receptors has demonstrated their ability to efficiently bind and sense anions in water, which is valuable for environmental monitoring and diagnostics (A. Dorazco‐González et al., 2014).

Antitumor Activity

In the realm of medicinal chemistry, certain quinolinecarboxamide compounds have been synthesized and evaluated for their potential antitumor activity, highlighting the diverse biological activities that can be associated with quinoline derivatives (G. Atwell et al., 1989).

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c23-12-6-14-26(15-7-13-24)22(27)19-16-21(17-8-2-1-3-9-17)25-20-11-5-4-10-18(19)20/h1-5,8-11,16H,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFWUXMVZKHLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.